molecular formula C13H8ClNO4S B12314386 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid

Cat. No.: B12314386
M. Wt: 309.73 g/mol
InChI Key: QIDVMNUHAQPBDX-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an organic compound with the molecular formula C13H8ClNO4S It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrobenzoic acid.

    Formation of 4-Chlorophenylsulfanyl Group: 4-Chlorothiophenol is synthesized by reacting 4-chlorobenzenesulfonyl chloride with a reducing agent such as zinc in the presence of hydrochloric acid.

    Coupling Reaction: The 4-chlorophenylsulfanyl group is then coupled with 2-nitrobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylsulfanylbenzoic Acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-Nitrobenzoic Acid: Lacks the chlorophenylsulfanyl group, leading to different chemical properties and uses.

    4-Chlorobenzoic Acid: Lacks both the nitro and sulfanyl groups, making it less versatile in chemical reactions.

Uniqueness

5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is unique due to the presence of both the nitro and chlorophenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.

Properties

Molecular Formula

C13H8ClNO4S

Molecular Weight

309.73 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-nitrobenzoic acid

InChI

InChI=1S/C13H8ClNO4S/c14-8-1-3-9(4-2-8)20-10-5-6-12(15(18)19)11(7-10)13(16)17/h1-7H,(H,16,17)

InChI Key

QIDVMNUHAQPBDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

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